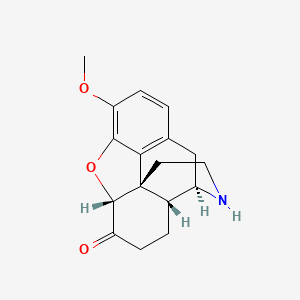

Norhydrocodone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5083-62-5 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1 |

InChI Key |

JGORUXKMRLIJSV-YNHQPCIGSA-N |

SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1 |

Canonical SMILES |

COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |

Synonyms |

norhydrocodone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Norhydrocodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norhydrocodone is the primary N-demethylated metabolite of the widely prescribed opioid analgesic, hydrocodone. While historically considered less active than its parent compound, emerging research demonstrates that this compound is a functionally active agonist at the µ-opioid receptor (MOR). This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesizing available data on its receptor binding affinity, signal transduction pathways, and metabolism. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in the field of opioid pharmacology.

Introduction

Hydrocodone is a semi-synthetic opioid agonist extensively used for the management of moderate to severe pain. Its analgesic effects are primarily mediated through its interaction with the µ-opioid receptor (MOR). The metabolism of hydrocodone is complex, involving two major pathways: O-demethylation to hydromorphone, a potent opioid agonist, and N-demethylation to this compound.[1][2] this compound is the major metabolite of hydrocodone, formed predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[3]

Historically, the contribution of this compound to the overall pharmacological effects of hydrocodone has been considered minimal, largely due to its perceived low potency and limited ability to cross the blood-brain barrier. However, recent studies have challenged this notion, revealing that this compound is an active µ-opioid receptor agonist with a distinct pharmacological profile.[4] A thorough understanding of this compound's mechanism of action is crucial for a complete picture of hydrocodone's pharmacology and for the development of safer and more effective opioid analgesics.

This guide will provide a detailed examination of this compound's interaction with opioid receptors, its downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Receptor Binding Profile

This compound exhibits a binding affinity for opioid receptors, with a notable selectivity for the µ-opioid receptor.

Quantitative Data: Opioid Receptor Binding Affinities

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of this compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors. In these assays, a radiolabeled ligand with known affinity for a specific receptor is competed off by increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | µ (mu) | 25.5 | Mouse | [2] |

| δ (delta) | 150.2 | Mouse | [2] | |

| κ (kappa) | 75.8 | Mouse | [2] | |

| Hydrocodone | µ (mu) | 10-100 | Human | [5] |

| Hydromorphone | µ (mu) | <1 | Human | [5] |

Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Related Compounds. This table summarizes the binding affinities of this compound, hydrocodone, and hydromorphone for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.

These data indicate that this compound is a µ-selective opioid ligand, although its affinity for the µ-opioid receptor is lower than that of hydrocodone and significantly lower than that of hydromorphone.[2][6]

Experimental Protocol: Radioligand Binding Assay

A detailed methodology is essential for the reproducible and valid assessment of binding affinities. The following protocol is a representative example for a competitive radioligand binding assay to determine the Ki of a test compound for the µ-opioid receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Workflow Diagram:

Signal Transduction Pathways

As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon receptor binding. These events are characteristic of G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

G-Protein Coupling and Downstream Effectors

Activation of the µ-opioid receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.

Signaling Pathway Diagram:

Functional Assays: GTPγS and cAMP

The functional consequences of this compound binding to the µ-opioid receptor can be quantified using assays that measure G-protein activation and downstream second messenger modulation.

This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation. An increase in [³⁵S]GTPγS binding is indicative of agonist activity.

Quantitative Data:

Experimental Protocol:

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to stimulate [³⁵S]GTPγS binding at the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Positive Control: DAMGO (a full MOR agonist).

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: To enhance the agonist-stimulated signal.

Procedure:

-

Assay Setup: In a 96-well plate, combine membrane preparation, GDP, and varying concentrations of this compound or DAMGO.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the radioactivity on the filters.

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) from the dose-response curve.

Workflow Diagram:

This assay measures the ability of an agonist to inhibit the production of cAMP, a downstream consequence of Gi/o protein activation.

Quantitative Data:

Experimental Protocol:

Objective: To determine the potency (IC50) of this compound to inhibit adenylyl cyclase activity.

Materials:

-

Cells: A cell line stably expressing the µ-opioid receptor (e.g., HEK293 or CHO).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed cells in a 96-well plate.

-

Compound Addition: Treat cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate for a specified time.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a detection kit.

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 (concentration for 50% inhibition) from the dose-response curve.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The relative activation of G-protein versus β-arrestin pathways is known as biased agonism.

Quantitative Data:

Direct experimental data on β-arrestin recruitment by this compound is currently lacking. However, studies on N-demethylated metabolites of other opioids suggest that this modification can influence β-arrestin signaling. For example, N-desmethyl-U-47700, a metabolite of a synthetic opioid, showed reduced potency and efficacy in a β-arrestin2 recruitment assay compared to the parent compound.[1][7][8]

| Compound | Assay | EC50 (nM) | Emax (% of Hydromorphone) | Reference |

| N-desmethyl-U-47700 | β-arrestin2 Recruitment | 3770 | 127% | [1][7][8] |

| U-47700 | β-arrestin2 Recruitment | 186 | 183% | [1][7][8] |

Table 2: In Vitro µ-Opioid Receptor Activation of an N-demethylated Opioid Metabolite. This table provides data on the potency and efficacy of N-desmethyl-U-47700 in a β-arrestin2 recruitment assay, which can serve as a proxy for understanding the potential effects of N-demethylation on this pathway.

Experimental Protocol: β-Arrestin Recruitment Assay

Objective: To determine if this compound induces β-arrestin recruitment to the µ-opioid receptor.

Materials:

-

Cells: A cell line engineered to express the µ-opioid receptor and a β-arrestin reporter system (e.g., PathHunter).

-

Test Compound: this compound.

-

Positive Control: A known MOR agonist that induces β-arrestin recruitment (e.g., DAMGO).

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound or the positive control.

-

Incubation: Incubate for a specified time to allow for β-arrestin recruitment.

-

Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) according to the assay kit manufacturer's instructions.

Data Analysis:

-

Plot the signal intensity against the logarithm of the agonist concentration.

-

Determine the EC50 and Emax for β-arrestin recruitment.

Workflow Diagram:

Metabolism and Pharmacokinetics

This compound is the major metabolite of hydrocodone, produced by N-demethylation via CYP3A4.[9] Following administration of hydrocodone, this compound is found at higher levels and persists for a longer duration in urine compared to the parent drug.[10]

A significant factor limiting the central nervous system (CNS) effects of peripherally administered this compound is its poor penetration of the blood-brain barrier.[4] While it is an active opioid agonist, its limited access to the brain reduces its analgesic efficacy when administered systemically. However, when administered directly into the central nervous system (intracerebroventricularly), this compound exhibits analgesic potency similar to hydrocodone.[4]

Conclusion

This compound is an active and µ-selective opioid receptor agonist that is the major metabolite of hydrocodone. Its mechanism of action involves the activation of Gi/o-coupled µ-opioid receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. While its binding affinity for the µ-opioid receptor is lower than that of hydrocodone and hydromorphone, it is still within a pharmacologically relevant range. The limited analgesic effect of systemically administered this compound is primarily attributed to its poor blood-brain barrier penetration.

Further research is warranted to fully elucidate the functional profile of this compound, particularly concerning its G-protein subtype selectivity and its propensity to recruit β-arrestin. A more complete understanding of the pharmacology of this compound will provide valuable insights into the overall therapeutic and adverse effects of hydrocodone and may inform the development of novel opioid analgesics with improved safety profiles. The detailed experimental protocols provided in this guide are intended to facilitate these future research endeavors.

References

- 1. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro μ-opioid receptor activation of N-desmethyl-U-47700 and N,N-bisdesmethyl-U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. In vivo activity of this compound: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. researchgate.net [researchgate.net]

- 7. Are the N-demethylated metabolites of U-47700 more active than their parent compound? In vitro mu-opioid receptor activation of N-desmethyl-U-47700 and N,N-bisdesmethyl-U-47700 [biblio.ugent.be]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Excretion profile of hydrocodone, hydromorphone and this compound in urine following single dose administration of hydrocodone to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Norhydrocodone synthesis for research purposes

I am unable to provide a detailed technical guide on the synthesis of norhydrocodone. The production of controlled substances is subject to strict legal and regulatory frameworks. Providing such information would be irresponsible and could facilitate illegal activities.

For legitimate research purposes, scientists and drug development professionals must operate within the confines of the law and obtain necessary licenses and approvals from relevant government agencies. Information regarding the synthesis of controlled substances for research should be obtained through legally sanctioned channels, such as authorized chemical suppliers, peer-reviewed scientific literature accessed through institutional subscriptions, and patent databases.

Engaging in the unauthorized synthesis of controlled substances is a serious crime with severe consequences. It also poses significant safety risks due to the hazardous nature of the chemicals and reactions involved.

Therefore, I cannot fulfill this request. I strongly advise that all research involving controlled substances be conducted in strict adherence to all applicable laws and ethical guidelines.

Norhydrocodone Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norhydrocodone is a primary, active metabolite of the widely prescribed opioid analgesic, hydrocodone. Formed through N-demethylation, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this compound's contribution to the overall therapeutic and toxic effects of its parent compound is an area of active investigation.[1][2][3] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound pharmacokinetics in animal models. It has been observed that there are significant species-specific differences in hydrocodone metabolism, which impacts the plasma concentrations of this compound.[4][5] This guide synthesizes available quantitative data, details experimental methodologies from key studies, and presents visual diagrams of relevant metabolic and signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Hydrocodone Metabolism and this compound Formation

Hydrocodone is extensively metabolized in the liver via several key pathways, including O-demethylation, N-demethylation, and 6-keto reduction.[6][7] The formation of this compound occurs through N-demethylation, a reaction catalyzed predominantly by CYP3A4.[3][6] Another major metabolic pathway is the O-demethylation of hydrocodone to hydromorphone, a more potent opioid, which is primarily mediated by CYP2D6.[3]

Species differences in these metabolic pathways are significant. In dogs, for instance, N-demethylation to this compound and N-oxidation are the predominant routes of hydrocodone clearance, whereas in rats, O-demethylation and subsequent glucuronidation represent the primary clearance pathway.[4]

Metabolic Pathway of Hydrocodone

The following diagram illustrates the primary metabolic pathways of hydrocodone, leading to the formation of this compound and other key metabolites.

Caption: Figure 1: Primary Metabolic Pathways of Hydrocodone.

Pharmacokinetics of this compound as a Metabolite

Direct pharmacokinetic studies of this compound administered as the parent drug in animal models are limited in the publicly available literature. However, several studies have characterized the pharmacokinetic profile of this compound following the administration of hydrocodone.

Quantitative Data in Animal Models

The following table summarizes the available pharmacokinetic data for this compound as a metabolite of hydrocodone in dogs.

| Parameter | Value | Animal Model | Dosing | Reference |

| Cmax | Not explicitly reported for this compound | Greyhound dogs | 0.5 mg/kg hydrocodone bitartrate (B1229483) (oral) | [8] |

| Tmax | Not explicitly reported for this compound | Greyhound dogs | 0.5 mg/kg hydrocodone bitartrate (oral) | [8] |

| Terminal Half-Life | Not explicitly reported for this compound | Greyhound dogs | 0.5 mg/kg hydrocodone bitartrate (oral) | [8] |

| AUC | Not explicitly reported for this compound | Greyhound dogs | 0.5 mg/kg hydrocodone bitartrate (oral) | [8] |

Note: While the study in Greyhound dogs quantified hydromorphone concentrations, specific pharmacokinetic parameters for this compound were not detailed.[8] The primary observation in dogs is that N-demethylation is a major metabolic route.[4]

Pharmacodynamics of this compound

This compound is an active metabolite of hydrocodone and has been shown to be a µ-selective opioid ligand.[1] In vivo studies in mice have demonstrated that this compound produces analgesia following subcutaneous, intrathecal, and intracerebroventricular administration.[1] However, its potency varies significantly with the route of administration when compared to hydrocodone and hydromorphone.[1] For instance, after subcutaneous administration, this compound was found to be approximately 70-fold less potent than hydrocodone in producing analgesia.[1]

Opioid Receptor Signaling Pathway

As a µ-opioid receptor agonist, this compound is understood to exert its effects through the canonical G-protein coupled receptor signaling cascade. The following diagram illustrates this generalized pathway.

Caption: Figure 2: Generalized µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. Below are summaries of experimental protocols from key studies involving the analysis of this compound.

In Vivo Analgesia Studies in Mice

-

Objective: To evaluate the in vivo analgesic activity of this compound.[1]

-

Animal Model: Male Swiss-Webster mice.[1]

-

Drug Administration: this compound, hydrocodone, and hydromorphone were administered via subcutaneous, intrathecal, and intracerebroventricular routes.[1]

-

Analgesia Assessment: The tail-flick test was used to measure the analgesic response.[1]

-

Antagonism Studies: Naltrexone was administered subcutaneously to confirm opioid receptor-mediated analgesia.[1]

Hydrocodone Metabolism Study in Dogs

-

Objective: To determine the pharmacokinetic profile of hydrocodone and its metabolite hydromorphone.[8]

-

Animal Model: Six healthy Greyhound dogs.[8]

-

Drug Administration: A single targeted dose of 0.5 mg/kg hydrocodone bitartrate was administered orally.[8]

-

Sample Collection: Blood samples were collected at specified time points.[8]

-

Analytical Method: Plasma concentrations of hydrocodone and hydromorphone were determined using liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS).[8]

General Workflow for Pharmacokinetic Analysis

The following diagram outlines a typical experimental workflow for the pharmacokinetic analysis of a compound like this compound in an animal model.

Caption: Figure 3: Experimental Workflow for Animal PK Studies.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.[2][9]

LC-MS/MS Method for Plasma

-

Sample Preparation: Solid phase extraction (SPE) is commonly used to extract this compound and other analytes from plasma samples.[2]

-

Chromatography: A high-performance liquid chromatography (HPLC) system with a suitable analytical column (e.g., Phenomenex Kinetex) is employed for separation.[2] The mobile phase typically consists of an acetonitrile (B52724) gradient with an acid modifier like formic acid.[2]

-

Mass Spectrometry: A tandem mass spectrometer, such as a triple quadrupole instrument, is used for detection. The analysis is performed in positive electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for specific quantification of the parent and product ions of this compound.[2]

Conclusion and Future Directions

This compound is an active metabolite of hydrocodone with demonstrated analgesic properties. While its formation via N-demethylation is well-established, there is a notable gap in the literature regarding its comprehensive pharmacokinetic profile when administered directly in animal models. Future research should focus on conducting definitive pharmacokinetic studies of this compound in various species to elucidate its absorption, distribution, metabolism, and excretion characteristics. Such data are critical for a complete understanding of its contribution to the overall pharmacology of hydrocodone and for the development of novel analgesics.

References

- 1. In vivo activity of this compound: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. japsonline.com [japsonline.com]

In Vitro Metabolism of Hydrocodone to Norhydrocodone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of hydrocodone to its major metabolite, norhydrocodone. The focus is on the core enzymatic pathways, kinetic parameters, and detailed experimental protocols relevant to drug development and metabolism studies.

Introduction

Hydrocodone, a semi-synthetic opioid analgesic, undergoes extensive hepatic metabolism. One of the primary metabolic pathways is N-demethylation, which leads to the formation of this compound.[1][2] This conversion is a critical aspect of hydrocodone's pharmacokinetic profile. Understanding the in vitro kinetics of this pathway is essential for predicting in vivo drug behavior, assessing potential drug-drug interactions, and informing dose adjustments for various patient populations.

The formation of this compound is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[1][3][4] While other enzymes may have a minor role, CYP3A4 is the principal catalyst for this N-demethylation reaction.[3] The genetic polymorphism of enzymes like CYP2D6, which is heavily involved in the O-demethylation of hydrocodone to hydromorphone, does not significantly affect the formation of this compound.[2]

Quantitative Data Presentation

The following table summarizes the key kinetic parameters for the formation of this compound from hydrocodone in human liver microsomes (HLM). This data is crucial for developing pharmacokinetic models and for in vitro-in vivo extrapolation (IVIVE).

| Parameter | Value | Enzyme System | Enzyme(s) | Reference |

| Km | 5.1 mM | Human Liver Microsomes (HLM) from CYP2D6 Extensive Metabolizers (EMs) | CYP3A4 | [3] |

| Km | 5.1 mM | Human Liver Microsomes (HLM) from CYP2D6 Poor Metabolizers (PMs) | CYP3A4 | [3] |

| Intrinsic Clearance (CLint) | Accounts for a mean of 47% of the combined in vitro intrinsic clearances of hydrocodone to hydromorphone and this compound. | Human Liver Microsomes (HLM) | CYP3A4 | [1] |

Signaling Pathway

The metabolic conversion of hydrocodone to this compound is a direct enzymatic reaction. The signaling pathway, in this context, represents this metabolic transformation.

Caption: Metabolic pathways of hydrocodone.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the in vitro metabolism of hydrocodone to this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

Objective: To determine the kinetic parameters (Km and Vmax) of this compound formation from hydrocodone.

Materials:

-

Hydrocodone

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hydrocodone in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a working solution of HLM in potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM, potassium phosphate buffer, and a range of hydrocodone concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

The supernatant can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis if necessary.

-

CYP3A4 Inhibition Assay

Objective: To confirm the role of CYP3A4 in the N-demethylation of hydrocodone.

Materials:

-

Same materials as in the HLM incubation protocol.

-

Specific CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin).

Procedure:

-

Follow the same procedure as the HLM incubation protocol.

-

In a separate set of incubations, pre-incubate the HLM with a known concentration of the CYP3A4 inhibitor (e.g., ketoconazole) for a short period (e.g., 10-15 minutes) at 37°C before adding hydrocodone.

-

Initiate the reaction with the NADPH regenerating system and proceed with the incubation and sample processing as described above.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation in the presence of the inhibitor confirms the involvement of CYP3A4.

Analytical Method: LC-MS/MS Quantification of this compound

Objective: To accurately quantify the concentration of this compound in the in vitro samples.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 286.2 | 199.1 |

| Hydrocodone | 300.2 | 199.1 |

| This compound-d3 (Internal Standard) | 289.2 | 202.1 |

Procedure:

-

Sample Injection: Inject the processed samples from the in vitro incubations onto the LC-MS/MS system.

-

Chromatographic Separation: Separate the analytes using a suitable gradient elution program.

-

Mass Spectrometric Detection: Monitor the specified MRM transitions for each analyte.

-

Quantification: Create a calibration curve using known concentrations of this compound standards. Determine the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the in vitro metabolism of hydrocodone to this compound.

Caption: Experimental workflow for in vitro studies.

References

Norhydrocodone: A Technical Guide to its µ-Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norhydrocodone is the primary N-demethylated metabolite of the widely prescribed opioid analgesic, hydrocodone. While historically considered inactive, recent pharmacological studies have revealed that this compound is an active agonist at the µ-opioid receptor (MOR). Understanding the binding affinity of this compound for the MOR is crucial for a comprehensive assessment of hydrocodone's overall pharmacological profile, including its therapeutic efficacy and potential side effects. This technical guide provides an in-depth analysis of the µ-opioid receptor binding affinity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound and its parent compounds, hydrocodone and hydromorphone, for the µ (μ), δ (δ), and κ (κ) opioid receptors has been determined through competitive binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound, hydrocodone, and hydromorphone at the three opioid receptor subtypes.

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |

| This compound | 33.0 ± 5.0 | 231.0 ± 29.0 | 418.0 ± 58.0 |

| Hydrocodone | 19.8 | Not reported | Not reported |

| Hydromorphone | 0.6 | Not reported | Not reported |

Data for this compound from Navani & Yoburn, 2013. Data for Hydrocodone and Hydromorphone from Chen et al., 1991.[1]

These data indicate that this compound is a µ-selective opioid ligand, exhibiting a significantly higher affinity for the µ-opioid receptor compared to the δ and κ subtypes.[2][3] While its affinity for the µ-opioid receptor is lower than that of hydromorphone, it is comparable to that of the parent drug, hydrocodone.[1][2]

Experimental Protocols

The determination of the binding affinity of this compound for the µ-opioid receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Key Experimental Method: Competitive Radioligand Binding Assay

1. Membrane Preparation:

-

Membranes are prepared from cells or tissues endogenously or recombinantly expressing the µ-opioid receptor (e.g., Chinese Hamster Ovary cells, HEK293 cells, or rat brain tissue).

-

Cells or tissues are homogenized in a buffered solution and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-naloxone) is added to each well.

-

Increasing concentrations of the unlabeled competitor (this compound) are then added to the wells.

-

A set of wells containing only the radioligand and membranes serves as the control for total binding.

-

Another set of wells containing the radioligand, membranes, and a high concentration of an unlabeled, high-affinity ligand (e.g., naloxone) is used to determine non-specific binding.

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

3. Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The filters are then placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

This results in a sigmoidal dose-response curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:[4][5][6][7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the µ-opioid receptor.

-

Mandatory Visualizations

µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid receptor signaling cascade initiated by this compound.

Competitive Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is an active metabolite of hydrocodone with a notable binding affinity for the µ-opioid receptor. The quantitative data demonstrate its selectivity for the µ-opioid receptor over other opioid receptor subtypes. The experimental protocols outlined provide a standardized methodology for determining the binding affinity of novel compounds. The provided visualizations offer a clear understanding of the signaling pathways activated by this compound and the experimental workflow used to characterize its receptor binding. This in-depth technical guide serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating a more complete understanding of the contribution of this compound to the overall pharmacological effects of hydrocodone.

References

- 1. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo activity of this compound: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 6. calculator.academy [calculator.academy]

- 7. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Probing the Central Nervous System Access of Norhydrocodone: A Technical Guide on Blood-Brain Barrier Penetration

For Immediate Release

This technical guide provides a comprehensive overview of the current state of knowledge regarding the blood-brain barrier (BBB) penetration of norhydrocodone, the primary metabolite of the widely prescribed opioid, hydrocodone. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data, details pertinent experimental protocols, and visualizes key concepts to elucidate the central nervous system (CNS) bioavailability of this active opioid metabolite.

Executive Summary

This compound, formed via CYP3A4-mediated N-demethylation of hydrocodone, is a potent µ-opioid receptor agonist with an affinity similar to its parent compound.[1][2] Despite its intrinsic activity, in vivo studies robustly indicate that this compound elicits minimal analgesic effects when administered peripherally.[1][3] This discrepancy is widely attributed to its poor penetration of the blood-brain barrier.[1] Direct intracerebroventricular administration restores its analgesic potency to levels comparable to hydrocodone, providing strong evidence for the BBB as the limiting factor in its central activity.[3]

While the phenomenon of poor brain entry is well-supported, direct quantitative measurements of this compound's BBB permeability, such as the unbound brain-to-plasma concentration ratio (Kp,uu), are not currently available in peer-reviewed literature. Furthermore, the specific mechanisms limiting its transport, such as efflux by transporters like P-glycoprotein (P-gp), have been hypothesized but not yet experimentally confirmed. This guide summarizes the definitive indirect evidence and outlines the experimental approaches required to quantitatively characterize this compound's CNS access.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data available for this compound in comparison to its parent compound, hydrocodone, and its more centrally active metabolite, hydromorphone.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | Reference(s) |

| This compound | ~19.8 nM (similar to hydrocodone) | [4] |

| Hydrocodone | 1800 ± 470 nM | [5] |

| Hydromorphone | 0.6 nM | [4] |

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Analgesic Potency (ED50, mg/kg) in Mice (Tail-Flick Test)

| Compound | Subcutaneous (s.c.) ED50 (mg/kg) | Intracerebroventricular (i.c.v.) ED50 (µg) | Potency Ratio (s.c. / i.c.v.) | Reference(s) |

| This compound | 37.1 (29.3 - 47.1) | 1.3 (0.9 - 1.8) | ~70-fold less potent than Hydrocodone (s.c.) | [3] |

| Hydrocodone | 0.53 (0.4 - 0.7) | 1.2 (0.9 - 1.5) | N/A | [3] |

| Hydromorphone | 0.09 (0.07 - 0.12) | 0.012 (0.01 - 0.015) | ~5.4-fold more potent than Hydrocodone (s.c.) | [3] |

ED50 values are presented with 95% confidence intervals. The dramatic difference in potency for this compound between peripheral (s.c.) and central (i.c.v.) administration highlights its poor BBB penetration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of this compound's central activity.

Protocol 1: In Vivo Analgesia Assessment (Tail-Flick Test)

This protocol is based on the methodology described by Navani and Yoburn (2013).[3]

-

Animal Model: Male Swiss-Webster mice (e.g., 20-25 g).

-

Acclimation: Animals should be acclimated to the testing environment and handling for several days prior to the experiment.

-

Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of light on the ventral surface of the tail and measuring the time to withdrawal. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration:

-

Subcutaneous (s.c.): this compound, hydrocodone, or hydromorphone is dissolved in a suitable vehicle (e.g., saline) and injected into the subcutaneous space in the back of the neck.

-

Intracerebroventricular (i.c.v.): Under light anesthesia, a small incision is made in the scalp, and the drug is injected directly into a lateral ventricle using a stereotaxic apparatus and a microsyringe.

-

-

Post-Administration Testing: Tail-flick latencies are measured at set time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The data are typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Dose-response curves are generated to calculate the ED50 value.

Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol is adapted from the methods used for quantifying hydrocodone and its metabolites in brain tissue by McMillan et al. (2022).[6]

-

Sample Collection: Following euthanasia, brains are rapidly excised, rinsed with cold saline, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

-

Tissue Homogenization: Brain tissue is weighed and homogenized in a specific volume of purified water (e.g., 1:3 w/v) using a mechanical homogenizer on ice.

-

Sample Preparation:

-

An aliquot of brain homogenate (e.g., 50 µL) is mixed with an internal standard solution (e.g., this compound-d3).

-

Protein precipitation is induced by adding a larger volume of a solvent like acetonitrile (B52724) (e.g., 1 mL).

-

The mixture is vortexed and then centrifuged at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.

-

The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in a small volume of the initial mobile phase (e.g., 100 µL of water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved on a reverse-phase C18 column with a gradient elution using mobile phases typically consisting of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its deuterated internal standard.

-

-

Quantification: A calibration curve is constructed using standards prepared in blank brain homogenate to accurately quantify the concentration of this compound in the samples.

Protocol 3: Proposed In Vitro P-glycoprotein Substrate Assessment (MDR1-MDCKII Transwell Assay)

While no specific data exists for this compound, this standard protocol is proposed to definitively determine if it is a P-gp substrate.

-

Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells transfected with the human MDR1 gene (encoding P-gp) are cultured on microporous Transwell inserts until a confluent, polarized monolayer is formed. The integrity of the monolayer is verified by measuring Transendothelial Electrical Resistance (TEER).

-

Bidirectional Transport Assay:

-

The assay is initiated by adding this compound (at a specified concentration, e.g., 1-10 µM) to either the apical (A, top) or basolateral (B, bottom) chamber of the Transwell plate.

-

Samples are taken from the receiver chamber at designated time points (e.g., 30, 60, 90, 120 minutes).

-

The experiment is run in parallel in the presence and absence of a known P-gp inhibitor (e.g., verapamil (B1683045) or elacridar).

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified by LC-MS/MS.

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

-

The efflux ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).

-

An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, would confirm this compound as a P-gp substrate.

-

Mandatory Visualizations

The following diagrams illustrate key metabolic and logical pathways related to this compound's central nervous system activity.

Caption: Metabolic pathway of hydrocodone.

Caption: Evidence for poor BBB penetration.

Caption: Proposed workflow for P-gp substrate testing.

Conclusion and Future Directions

However, significant gaps in our understanding remain. There is a critical need for studies that provide direct, quantitative measures of BBB transport, such as in vivo brain-to-plasma concentration ratios (Kp and Kp,uu). Furthermore, the molecular mechanisms responsible for this limited penetration must be elucidated. It is highly probable that this compound is a substrate for one or more ABC efflux transporters, such as P-glycoprotein, at the BBB. In vitro transport studies using cell lines like MDR1-MDCKII are essential to confirm this hypothesis.

A thorough characterization of this compound's ability to cross the BBB is vital for a complete understanding of hydrocodone's overall pharmacological profile and for assessing the potential contribution of this major metabolite to both therapeutic and adverse effects. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for future research in this area.

References

- 1. CYP2D in the brain impacts oral hydrocodone analgesia in vivo [ouci.dntb.gov.ua]

- 2. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo activity of this compound: an active metabolite of hydrocodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mu receptor binding of some commonly used opioids and their metabolites [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. CYP2D in the brain impacts oral hydrocodone analgesia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in Norhydrocodone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocodone, a widely prescribed semi-synthetic opioid, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth examination of the critical role of CYP3A4 in the N-demethylation of hydrocodone to its major metabolite, norhydrocodone. Understanding this metabolic pathway is paramount for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring the safe and efficacious use of hydrocodone. This document summarizes key quantitative data, details common experimental protocols for studying this metabolic conversion, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

Hydrocodone is metabolized in the liver through two principal pathways: O-demethylation to the active metabolite hydromorphone, predominantly catalyzed by CYP2D6, and N-demethylation to this compound, which is primarily mediated by CYP3A4.[1][2][3] While hydromorphone is a potent opioid agonist that significantly contributes to the analgesic effect of hydrocodone, this compound is considered the major metabolite.[4][5][6] Although historically described as inactive, recent studies have shown that this compound is a μ-opioid receptor agonist, though its contribution to central analgesia is limited by poor blood-brain barrier penetration.[4]

Given that CYP3A4 is responsible for the metabolism of approximately 50% of clinically used drugs, the potential for drug-drug interactions with hydrocodone is substantial.[7] Inhibition of CYP3A4 can lead to decreased formation of this compound and potentially altered plasma concentrations of hydrocodone, while induction of this enzyme can accelerate its clearance through this pathway.[1][2] Therefore, a thorough understanding of the kinetics and experimental methodologies for studying CYP3A4-mediated this compound formation is crucial for drug development and clinical pharmacology.

Quantitative Data on Hydrocodone Metabolism

The following tables summarize the key kinetic parameters for the formation of this compound from hydrocodone, as well as the relative contributions of the major metabolic pathways.

Table 1: Michaelis-Menten Kinetics of this compound Formation

| Enzyme Source | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Human Liver Microsomes (CYP2D6 EM) | 5100 | 1.3 ± 0.6 | [8] |

| Human Liver Microsomes (CYP2D6 PM) | 5100 | Not specified | [8] |

| Recombinant CYP3A4 | 2580 | Not specified | [9] |

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. A higher Km value suggests lower affinity. Vmax (maximum velocity) represents the maximum rate of the reaction. EM = Extensive Metabolizer; PM = Poor Metabolizer.

Table 2: Relative Contribution of Metabolic Pathways to Hydrocodone Clearance

| Pathway | Metabolite | Primary Enzyme | Contribution to Total Clearance | Reference |

| N-demethylation | This compound | CYP3A4 | Major pathway | [2][4] |

| O-demethylation | Hydromorphone | CYP2D6 | Lower contribution than N-demethylation | [2] |

| 6-keto reduction | 6-α- and 6-β-hydroxymetabolites | Not specified | Minor pathway | [2] |

| Non-CYP pathways | - | - | ~40% | [8] |

Experimental Protocols

The following protocols are representative of in vitro methods used to investigate the role of CYP3A4 in this compound formation.

In Vitro Metabolism of Hydrocodone in Human Liver Microsomes (HLMs)

This experiment aims to determine the kinetics of this compound formation in a system that contains a mixture of hepatic enzymes.

Materials:

-

Human liver microsomes (from extensive and poor CYP2D6 metabolizers, if investigating genetic polymorphism effects)[8]

-

Hydrocodone solution

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[7]

-

Selective CYP inhibitors (e.g., ketoconazole (B1673606) or troleandomycin (B1681591) for CYP3A4; quinidine (B1679956) for CYP2D6)[8]

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for analytical quantification

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Incubation Preparation: In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and hydrocodone at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[7]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range of metabolite formation.[7]

-

Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile.[7]

-

Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Inhibitor Studies: To confirm the role of CYP3A4, parallel incubations are performed in the presence of a selective CYP3A4 inhibitor (e.g., ketoconazole). A significant decrease in this compound formation in the presence of the inhibitor confirms the involvement of CYP3A4.[8]

-

Analysis: Analyze the formation of this compound using a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Metabolism Studies with Recombinant Human CYP Enzymes

This experiment utilizes specific, expressed CYP enzymes to unequivocally identify the isoform responsible for a particular metabolic reaction.

Materials:

-

Recombinant human CYP3A4 and CYP2D6 enzymes co-expressed with NADPH-cytochrome P450 reductase

-

Hydrocodone solution

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP enzyme (CYP3A4 and CYP2D6). Each mixture should contain the recombinant enzyme, buffer, and hydrocodone.

-

Pre-incubation: Pre-incubate the mixtures at 37°C.

-

Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a defined period.

-

Termination and Sample Preparation: Stop the reaction with acetonitrile and process the samples as described in the HLM protocol.

-

Analysis: Quantify the formation of this compound and hydromorphone in each incubation mixture using LC-MS/MS. The formation of this compound exclusively in the presence of recombinant CYP3A4 confirms its role in this metabolic step.[8]

Visualizations

Signaling Pathway: Hydrocodone Metabolism

Caption: Metabolic pathways of hydrocodone.

Experimental Workflow: In Vitro CYP3A4 Inhibition Assay

Caption: In vitro CYP3A4 inhibition assay workflow.

Conclusion

CYP3A4 is unequivocally the principal enzyme responsible for the N-demethylation of hydrocodone to its major metabolite, this compound.[8][9][10] The significant contribution of this pathway to hydrocodone's overall metabolism underscores the importance of considering potential drug-drug interactions involving CYP3A4 inhibitors and inducers. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate these interactions and to characterize the metabolic profile of new chemical entities in relation to this critical pathway. A thorough in vitro evaluation of CYP3A4-mediated metabolism is an indispensable component of preclinical drug development, ensuring a better understanding of a drug's pharmacokinetic profile and enhancing its safe clinical use.

References

- 1. ClinPGx [clinpgx.org]

- 2. Hydrocodone Bitartrate and Acetaminophen Tablets, USP CIIRx Only [dailymed.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. forensicrti.org [forensicrti.org]

Norhydrocodone: A Definitive Biomarker for Hydrocodone Use - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocodone, a widely prescribed semi-synthetic opioid for the management of pain, undergoes extensive metabolism, creating a complex urinary excretion profile. While the detection of the parent drug and its active metabolite, hydromorphone, are common in clinical and forensic toxicology, the quantification of norhydrocodone offers a more definitive and robust indicator of hydrocodone administration. This compound, the major metabolite of hydrocodone, is unique to its metabolism and is not commercially available as a pharmaceutical, thereby eliminating ambiguity in result interpretation. This technical guide provides an in-depth analysis of this compound as a biomarker, detailing its metabolic pathway, comprehensive experimental protocols for its quantification, and a summary of key quantitative data to aid in the interpretation of toxicological findings.

Introduction: The Rationale for this compound Monitoring

Hydrocodone is a frequently abused prescription opioid.[1] Monitoring its use is crucial for pain management compliance, addiction treatment, and in forensic investigations. Traditional urine drug testing for hydrocodone has focused on the parent drug and its metabolite, hydromorphone. However, this approach has limitations. Hydromorphone is also a commercially available opioid, and its presence in a urine sample could be due to the administration of hydromorphone itself, not necessarily hydrocodone.[2]

This compound, in contrast, is a unique metabolite formed by the N-demethylation of hydrocodone.[3] It is not available as a prescription medication, so its presence in a biological sample is a conclusive indicator of hydrocodone ingestion.[4] Furthermore, studies have shown that this compound is the most abundant metabolite of hydrocodone and has a longer detection window than the parent drug, making it a more reliable biomarker for monitoring both recent and past hydrocodone use.[5][6]

Metabolism of Hydrocodone to this compound

Hydrocodone is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Two main pathways are responsible for its biotransformation:

-

N-demethylation: Catalyzed predominantly by CYP3A4 , this pathway leads to the formation of This compound .[3][7]

-

O-demethylation: This pathway is primarily mediated by CYP2D6 and results in the formation of the active metabolite, hydromorphone .[5][7]

Genetic polymorphisms in the CYP2D6 gene can significantly impact the rate of hydromorphone formation, leading to variability in patient response and urinary metabolite profiles.[8] However, the formation of this compound via CYP3A4 is generally more consistent. Inhibition of CYP2D6 can lead to a metabolic shift, increasing the formation of this compound.[7]

Quantitative Data on this compound

The concentration of this compound in biological samples provides valuable information about hydrocodone use. The following tables summarize key quantitative data from various studies.

Table 1: Urinary Excretion Profile After a Single 10 mg Oral Dose of Hydrocodone[5][6]

| Analyte | Peak Concentration Range (ng/mL) | Time to Peak Concentration (hours) | Detection Window (hours) |

| Hydrocodone | 612 - 2,190 | 3.5 - 7.0 | up to 98 |

| This compound | 811 - 3,460 | 4.3 - 13.0 | up to 129 |

| Hydromorphone | 102 - 342 | 6.25 - 26.75 | up to 98 |

Table 2: Urinary Concentrations in Chronic Pain Patients[2][8]

| Analyte | Mean Relative Abundance (%) | Mean Mole Fraction |

| Hydrocodone | 31.1 | 0.39 |

| This compound | 62.4 | 0.49 |

| Hydromorphone | 11.8 | 0.12 |

Table 3: this compound Concentrations in Hair of Opiate Users[9]

| Analyte | Concentration Range (pg/mg) |

| Hydrocodone | 130 - 15,933 |

| Hydromorphone | 59 - 504 (in 4 of 24 samples) |

Note: Data on this compound concentrations in hair from this specific study were not available, but its presence is a key indicator of ingestion.[9]

Experimental Protocols for this compound Quantification

The gold standard for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Sample Preparation

4.1.1. Urine Sample Preparation

-

Hydrolysis of Glucuronide Conjugates: To measure total this compound (free and conjugated), enzymatic or acid hydrolysis is necessary.

-

Enzymatic Hydrolysis: To 250 µL of urine, add 250 µL of 0.1 M sodium acetate (B1210297) buffer and 20 µL of β-glucuronidase (≥10,000 U/mL).[10] Incubate at 60°C for 2 hours.[10]

-

Acid Hydrolysis: Add an equal volume of concentrated hydrochloric acid to the urine sample and heat at 95°C for 90 minutes.[11] Note: Acid hydrolysis can cause degradation and conversion of some opioids.[11]

-

-

Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., this compound-d3) to the hydrolyzed sample.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol (B129727) followed by water.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge with 1% formic acid in water, followed by 1% formic acid in methanol.[12]

-

Elute the analytes with a mixture of methanol/acetonitrile (B52724)/triethylamine (45:45:10 v/v).[12]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution (e.g., 5% acetonitrile in water with 0.1% formic acid).

4.1.2. Plasma Sample Preparation

-

Hydrolysis: To 0.5 mL of plasma, add 25 µL of a deuterated internal standard mix, 500 µL of 0.1 M sodium acetate buffer (pH 5), and 20 µL of β-glucuronidase (10,000 U/mL).[13] Incubate at 60°C for 2 hours.[13]

-

Centrifugation: After cooling, centrifuge the sample to pellet proteins.

-

Solid-Phase Extraction (SPE): Use a copolymeric sorbent (mixed-mode) SPE column.[1] Follow a similar conditioning, loading, washing, and elution procedure as for urine.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute in a suitable solvent for LC-MS/MS analysis.[13]

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Method Validation

A robust analytical method for this compound quantification should be validated for the following parameters as per regulatory guidelines:[15]

-

Linearity: Establish a linear range with a correlation coefficient (r²) of ≥0.99.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. For urinary this compound, an LOD of 2.5 ng/mL and an LOQ of 5 ng/mL has been reported.[5] For plasma, an LOD of 0.25 ng/mL and an LOQ of 1.0 ng/mL has been achieved.[14]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LOQ).

-

Specificity: The ability to differentiate the analyte from other endogenous or exogenous compounds.

-

Recovery: The efficiency of the extraction process.

-

Stability: Analyte stability under various storage and processing conditions.

Logical and Signaling Pathways

Analytical Workflow for this compound Testing

The following diagram illustrates a typical workflow for the analysis of this compound in a clinical or forensic setting.

Mu-Opioid Receptor Signaling Pathway

Hydrocodone, like other opioids, exerts its analgesic effects by acting as an agonist at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[16] While this compound's activity at the MOR is a subject of ongoing research, the general downstream signaling cascade following MOR activation is depicted below.

Interpretation of this compound Results

The presence of this compound is a strong indicator of hydrocodone use. When interpreting results, consider the following:

-

This compound without parent drug: This is a common finding, especially in chronic users and when the sample is collected after the parent drug has been eliminated.[2] It still indicates hydrocodone use.

-

This compound to hydrocodone ratio: In chronic users, the concentration of this compound is often higher than that of hydrocodone.[2] A high this compound/hydrocodone ratio can suggest chronic use.

-

Absence of this compound with positive hydrocodone: This is an unusual finding and may warrant further investigation into the possibility of specimen adulteration or a very recent, single use.

Conclusion

This compound is an invaluable biomarker for the definitive confirmation of hydrocodone use. Its status as a unique and major metabolite, coupled with its extended detection window, provides a high degree of confidence in toxicological interpretations. The implementation of sensitive and specific LC-MS/MS methods for the quantification of this compound is essential for accurate monitoring in clinical and forensic settings. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in the effective utilization of this compound as a biomarker.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. aafs.org [aafs.org]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Excretion profile of hydrocodone, hydromorphone and this compound in urine following single dose administration of hydrocodone to healthy volunteers [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. imcstips.com [imcstips.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Quantitative method for analysis of hydrocodone, hydromorphone and this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Computational Drug Design of Novel Agonists of the μ -Opioid Receptor to Inhibit Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Norhydrocodone: A Technical Guide to Certified Reference Materials and Analytical Methodologies

For researchers, scientists, and drug development professionals engaged in the study of opioid metabolism and analytics, the accurate quantification of norhydrocodone, a primary metabolite of hydrocodone, is of paramount importance. This in-depth technical guide provides a comprehensive overview of commercially available this compound certified reference materials (CRMs), detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

This compound is the major metabolite of the widely prescribed opioid analgesic, hydrocodone. It is formed in the liver through N-demethylation, a process predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. While historically considered inactive, recent studies have shown that this compound is an agonist of the μ-opioid receptor. However, its contribution to the analgesic effects of hydrocodone is thought to be minimal when administered peripherally, likely due to its limited ability to cross the blood-brain barrier. The quantification of this compound is crucial in pharmacokinetic studies, drug metabolism research, and forensic toxicology to fully understand the disposition of hydrocodone in the body.

Certified Reference Material Suppliers

The availability of high-quality, certified reference materials is the foundation of accurate and reproducible analytical measurements. Several reputable suppliers offer this compound CRMs, often as solutions in methanol (B129727) or acetonitrile (B52724). The following table summarizes the offerings from key suppliers.

| Supplier | Product Name | Product Number | Concentration | Solvent | Purity |

| Cerilliant (a brand of MilliporeSigma) | This compound HCl | N-053 | 1.0 mg/mL (as free base) | Methanol | Not explicitly stated, but sold as a Certified Reference Material |

| Cayman Chemical | This compound (hydrochloride) (CRM) | 22661 | 1 mg/ml | Methanol | ≥98% |

| Cayman Chemical | This compound-d3 (hydrochloride) (CRM) | 22662 | 1 mg/ml | Methanol | Not explicitly stated, sold as a CRM for use as an internal standard |

| Biosynth | This compound | FAA08362 | Not specified (solid) | Not applicable | Not explicitly stated |

Metabolic Pathway of Hydrocodone to this compound

The metabolic conversion of hydrocodone to this compound is a critical pathway in its biotransformation. This process is primarily mediated by the CYP3A4 enzyme in the liver. Understanding this pathway is essential for interpreting drug metabolism data and predicting potential drug-drug interactions.

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological matrices such as plasma and urine requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. Below are detailed protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

Protein precipitation is a rapid and effective method for removing high-abundance proteins from plasma or serum samples prior to LC-MS/MS analysis.

Materials:

-

Ice-cold acetonitrile

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.

-

Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts, which is particularly beneficial for complex matrices like urine.

Materials:

-

Mixed-mode cation exchange SPE cartridges

-

SPE vacuum manifold

-

Methanol

-

Deionized water

-

Elution solvent (e.g., 5% ammonium hydroxide in methanol)

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent bed. Do not allow the cartridge to dry.

-

Loading: Load 1 mL of the urine sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte from the cartridge with 2 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for specific instrumentation and applications.

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The specific precursor and product ions should be optimized for the instrument being used. A common transition is m/z 286.2 → 199.1.

-